molecular formula C61H101N17O25S4 B126073 Uroguanylin CAS No. 152175-68-3

Uroguanylin

Numéro de catalogue: B126073
Numéro CAS: 152175-68-3
Poids moléculaire: 1600.8 g/mol
Clé InChI: SJMPVWVIVWEWJK-AXEIBBKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Uroguanylin, also known as this compound, is a useful research compound. Its molecular formula is C61H101N17O25S4 and its molecular weight is 1600.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Physiological Role and Mechanism of Action

Uroguanylin, along with guanylin, activates guanylate cyclase receptors (GC-C) that lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling pathway is crucial for regulating intestinal secretion and renal function:

  • Intestinal Function : this compound enhances chloride and bicarbonate secretion in the intestines, facilitating fluid balance and digestion .
  • Renal Function : It influences sodium balance and urine output by acting on renal tubular cells, which is vital for maintaining homeostasis .

Gastrointestinal Disorders

This compound has shown promise in treating various gastrointestinal conditions:

  • Irritable Bowel Syndrome (IBS) : Studies indicate that this compound may alleviate symptoms of diarrhea-predominant IBS (IBS-D) by restoring epithelial cell function and enhancing gut motility .
  • Colorectal Cancer : Research demonstrates that this compound can inhibit polyp formation in animal models of colorectal cancer. In a study using the Apc Min/+ mouse model, oral administration of this compound reduced polyp numbers by approximately 50% . This suggests a potential role in cancer prevention through modulation of epithelial cell turnover.

Cancer Treatment

This compound's anti-cancer properties are being explored extensively:

  • Combination Therapies : Recent studies have investigated the use of this compound-loaded sphingomyelin nanosystems for delivering anticancer drugs like etoposide to metastatic colorectal cancer cells. This approach aims to enhance drug efficacy while minimizing side effects .
  • Mechanistic Insights : this compound induces apoptosis in colon carcinoma cells via cGMP signaling pathways, highlighting its potential as a therapeutic agent against colorectal malignancies .

Metabolic Regulation

This compound also plays a role in metabolic processes:

  • Satiety Hormone : It has been identified as a satiety hormone that can enhance leptin responsiveness, thereby reducing food intake and body weight in diet-induced obesity models . This suggests potential applications in obesity management.
  • Renal Effects : this compound's ability to regulate sodium excretion may contribute to managing conditions like hypertension and heart failure, where fluid balance is critical .

Clinical Findings in IBS-D Patients

A pilot study involving fecal microbiota transplantation (FMT) demonstrated improvements in IBS-D symptoms correlated with increased this compound levels post-treatment. Biopsies indicated that this compound immunoreactive cells were significantly lower in IBS-D patients compared to healthy controls, suggesting a potential therapeutic target for restoring gut health .

Colorectal Cancer Prevention Trials

In clinical settings, the administration of this compound has been linked to decreased polyp formation in high-risk populations, reinforcing its potential as a preventive measure against colorectal cancer progression .

Data Summary Table

Application AreaFindings/OutcomesReferences
Gastrointestinal DisordersAlleviates IBS symptoms; enhances intestinal secretion
Colorectal CancerReduces polyp formation; induces apoptosis in tumor cells
Metabolic RegulationEnhances leptin responsiveness; reduces food intake
Renal FunctionIncreases sodium excretion; regulates urine output

Propriétés

Numéro CAS

152175-68-3

Formule moléculaire

C61H101N17O25S4

Poids moléculaire

1600.8 g/mol

Nom IUPAC

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1

Clé InChI

SJMPVWVIVWEWJK-AXEIBBKLSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N

SMILES canonique

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Key on ui other cas no.

152175-68-3

Séquence

QEDCELCINVACTGC

Synonymes

uroguanylin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.